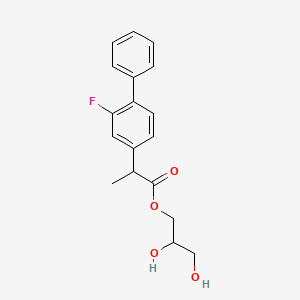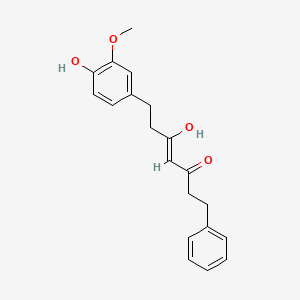
Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate is an organic compound that belongs to the class of malonic esters These compounds are characterized by the presence of two ester groups attached to a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-ethyl-2-(3-methoxybenzyl)malonate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. This generates an enolate ion, which then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 3-methoxybenzyl bromide, to form the desired product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, higher purity reagents, and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides in the presence of a strong base such as sodium ethoxide
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated malonates.
Applications De Recherche Scientifique
Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of diethyl 2-ethyl-2-(3-methoxybenzyl)malonate involves its ability to act as a nucleophile in various chemical reactions. The enolate ion formed during deprotonation can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
Diethyl malonate: A simpler malonic ester used in similar synthetic applications.
Dimethyl malonate: Another malonic ester with slightly different reactivity due to the presence of methyl groups instead of ethyl groups.
Diethyl 2-(3,4-dimethoxybenzyl)malonate: A structurally similar compound with additional methoxy groups on the benzyl ring.
Uniqueness: Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate is unique due to the presence of the 3-methoxybenzyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in the synthesis of molecules that require this specific structural motif .
Propriétés
Formule moléculaire |
C17H24O5 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
diethyl 2-ethyl-2-[(3-methoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C17H24O5/c1-5-17(15(18)21-6-2,16(19)22-7-3)12-13-9-8-10-14(11-13)20-4/h8-11H,5-7,12H2,1-4H3 |
Clé InChI |
VKXDLZINOYQAKI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC(=CC=C1)OC)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



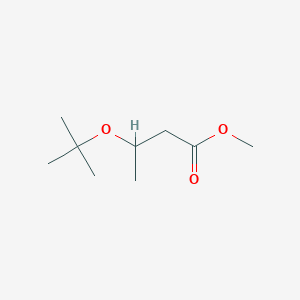
![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)
![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)
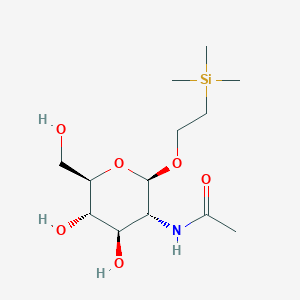
![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)
![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)

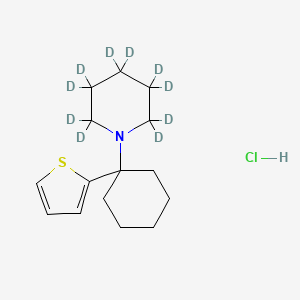
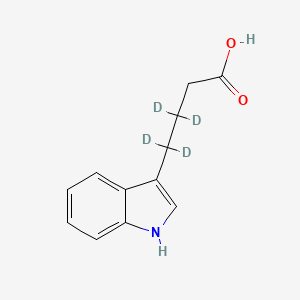
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
